Home > Products > Screening Compounds P140761 > R,S-Warfarin alcohol
R,S-Warfarin alcohol - 76496-89-4

R,S-Warfarin alcohol

Catalog Number: EVT-10888316
CAS Number: 76496-89-4
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

R,S-Warfarin Alcohol refers to the alcohol metabolites derived from the anticoagulant drug warfarin, which exists as two enantiomers: R-warfarin and S-warfarin. Warfarin is widely used for its anticoagulant properties, primarily to prevent thrombosis and embolism in patients with various cardiovascular conditions. The alcohol forms, specifically 9R,11S-warfarin alcohol and 9S,11S-warfarin alcohol, are produced through metabolic processes in the human body and retain some pharmacological activity, albeit at a reduced potency compared to their parent compounds .

Source

Warfarin was initially discovered as a result of research on a mold that contaminated sweet clover hay, leading to its use as a rodenticide before being adopted for human use as an anticoagulant. The synthesis of R,S-warfarin alcohols occurs primarily in the liver through enzymatic reduction of warfarin by carbonyl reductases and aldo-keto reductases .

Classification

R,S-Warfarin Alcohol is classified as a pharmaceutical metabolite. It falls under the category of coumarins, which are aromatic compounds with a characteristic lactone structure. The compound's classification is significant in pharmacology due to its implications in drug metabolism and therapeutic efficacy.

Synthesis Analysis

Methods

The synthesis of R,S-warfarin alcohol involves several steps:

  1. Preparation of Warfarin: R- and S-warfarin are synthesized using asymmetric synthesis techniques that ensure high enantiomeric purity. Techniques may include chiral auxiliary methods or catalytic asymmetric reductions .
  2. Reduction to Alcohols: The reduction process typically involves incubating warfarin with liver cytosol containing enzymes such as carbonyl reductase-1. This process results in the formation of warfarin alcohols through stereospecific reduction at the carbonyl group located at position 11 of the warfarin molecule .
  3. Isolation and Purification: After reduction, the resulting alcohols are isolated using techniques such as thin-layer chromatography followed by recrystallization to achieve high purity levels .

Technical Details

The enzymatic activity is characterized by kinetic parameters such as VmaxV_{max} and KmK_m. For instance, R-warfarin is reduced more efficiently than S-warfarin, with VmaxV_{max} values of 150 pmol/mg per minute for R-warfarin compared to 27 pmol/mg per minute for S-warfarin .

Molecular Structure Analysis

Structure

The molecular structure of R,S-warfarin alcohols features two chiral centers. For R-warfarin, the two metabolites formed are 9R,11R- and 9R,11S-warfarin alcohol (RR- and RS-warfarin alcohol), while for S-warfarin, they are 9S,11S- and 9S,11R-warfarin alcohol (SS- and SR-warfarin alcohol) .

Data

  • Molecular Formula: C19H16O4
  • Molecular Weight: Approximately 320.33 g/mol
  • Chirality: Two stereocenters leading to four possible diastereomers.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving R,S-warfarin alcohol is its formation from warfarin via reduction:

Warfarin+NADPH+H+R S Warfarin Alcohol+NADP+\text{Warfarin}+\text{NADPH}+\text{H}^+\rightarrow \text{R S Warfarin Alcohol}+\text{NADP}^+

This reaction is catalyzed by specific enzymes in the liver.

Technical Details

The reduction process introduces a second chiral center into the warfarin structure, resulting in two distinct diastereomers for each enantiomer of warfarin. The metabolic pathways for these reactions are critical for understanding drug clearance and potential interactions with other medications .

Mechanism of Action

Process

The mechanism of action for R,S-warfarin alcohol involves their role as metabolites that can influence coagulation pathways. Although less potent than their parent compounds, these metabolites still exhibit some anticoagulant activity by affecting vitamin K metabolism and clotting factor synthesis.

Data

Research indicates that warfarin alcohols retain approximately one-sixth of the pharmacological activity compared to their parent drugs . This reduced activity underscores their importance in understanding drug metabolism and potential therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline solids.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Varies based on specific diastereomer.

Chemical Properties

  • pKa Values: Determined through various pH conditions; important for understanding ionization states at physiological pH.
  • Log P (Partition Coefficient): Indicates hydrophobicity; relevant for absorption and distribution characteristics .
Applications

Scientific Uses

R,S-Warfarin alcohols have several applications:

  1. Pharmacokinetic Studies: Understanding the metabolism of warfarin helps in optimizing dosing regimens in clinical settings.
  2. Drug Interaction Studies: Investigating how these metabolites interact with other drugs can inform safer prescribing practices.
  3. Biomarker Development: The presence of warfarin alcohols can serve as biomarkers for monitoring therapeutic levels in patients undergoing anticoagulation therapy .
Introduction to R,S-Warfarin Alcohol in Warfarin Pharmacotherapy

Role of Warfarin Alcohol Metabolites in Anticoagulant Efficacy

Although warfarin alcohols possess approximately six-fold lower vitamin K epoxide reductase (VKOR) inhibition potency compared to the parent warfarin enantiomers, their contribution to the overall anticoagulant effect is clinically relevant due to accumulation patterns. Unlike hydroxylated metabolites that undergo rapid elimination, certain warfarin alcohol diastereomers exhibit prolonged plasma half-lives. Specifically, 9R,11S-warfarin alcohol displays 2.5-fold slower clearance compared to other alcohol metabolites, leading to preferential accumulation during maintenance therapy. Pharmacodynamic studies indicate that warfarin alcohols collectively contribute approximately 15% of the total anticoagulant effect during steady-state S-warfarin dosing. This disproportionate contribution stems from their extended residence time in circulation rather than intrinsic potency, creating a reservoir of anticoagulant activity that persists beyond the parent drug's presence [3] [5].

Table 1: Pharmacokinetic Properties of Warfarin Alcohol Metabolites

MetaboliteRelative ClearanceContribution to Anticoagulant EffectMajor Formation Pathway
9R,11R-Warfarin alcoholStandardLowAldo-keto reductase 1C3
9R,11S-Warfarin alcohol2.5-fold reducedSignificant (accumulates)Carbonyl reductase 1
9S,11S-Warfarin alcoholStandardModerateCarbonyl reductase 1
9S,11R-Warfarin alcoholStandardLowMultiple reductases

The metabolic pathway to warfarin alcohols constitutes approximately 20% of total warfarin metabolism, with the remainder dominated by oxidative pathways. However, interindividual variability in reductase expression, particularly carbonyl reductase 1, significantly impacts metabolite profiles. Genetic polymorphisms or drug-induced modulation of these enzymes may alter alcohol metabolite formation, potentially explaining some variability in dose-response relationships observed clinically. Importantly, the warfarin alcohols retain the ability to cross the placental barrier, raising implications for fetal exposure similar to the parent drug [5] [7] [10].

Clinical Significance of Stereospecific Metabolism in Warfarin Therapy

The reduction of warfarin enantiomers demonstrates striking stereochemical dependence with profound clinical implications. R-warfarin undergoes reduction approximately 5.5 times more efficiently than S-warfarin, with maximal velocity (V~max~) values of 150 pmol/mg protein/minute versus 27 pmol/mg protein/minute, respectively, in human liver cytosol. The Michaelis constant (K~m~) further demonstrates tighter binding affinity for R-warfarin (0.67 mM) compared to S-warfarin (1.7 mM). This kinetic disparity results in preferential metabolic elimination of R-warfarin via reductive pathways despite S-warfarin's greater intrinsic anticoagulant potency. The major metabolites formed reflect this stereodivergence: 9R,11S-warfarin alcohol constitutes the principal metabolite from R-warfarin reduction, while S-warfarin primarily yields 9S,11S-warfarin alcohol [5] [10].

Table 2: Enzymatic Kinetics of Warfarin Enantiomer Reduction

ParameterR-WarfarinS-WarfarinRatio (R/S)
V~max~ (pmol/mg/min)150275.5
K~m~ (mM)0.671.70.39
V~max~/K~m~2241614
Major alcohol9R,11S9S,11S-

Three enzyme families govern warfarin reduction with varying stereochemical preferences:

  • Carbonyl reductase 1: Dominates reduction of both enantiomers, responsible for approximately 60% of total reductive metabolism, with preferential formation of S-alcohol configurations
  • Aldo-keto reductase 1C3: Accounts for 20-30% of activity, showing moderate stereoselectivity
  • Other AKR1C isoforms: Collectively contribute the remaining activity with minimal stereochemical discrimination

External factors significantly modulate reductase activity and consequently impact warfarin alcohol formation. Chronic alcohol consumption induces expression of hepatic reductases, potentially accelerating warfarin metabolism through this pathway. More critically, binge drinking acutely inhibits reductase activity, leading to diminished warfarin alcohol formation and accumulation of parent drug. This metabolic shift contributes to the significantly elevated bleeding risk (OR=2.10-2.36) observed in patients screening positive for alcohol misuse. The interaction exhibits particular severity in patients carrying genetic variants associated with reduced warfarin clearance (CYP2C92/3, VKORC1 1173G>A), where alcohol intake compounds inherent bleeding risks [4] [8] [10].

Beyond direct metabolic effects, R-warfarin demonstrates nuclear receptor interactions with therapeutic implications. R-warfarin activates the pregnane X receptor (PXR) at therapeutic concentrations, inducing expression of cytochrome P450 3A4 and cytochrome P450 2C9. This autoinduction phenomenon creates complex nonlinear pharmacokinetics, particularly during therapy initiation or dose adjustments. S-warfarin exhibits negligible PXR activation, highlighting the critical importance of stereochemical considerations in warfarin's overall pharmacological behavior [9].

Knowledge Gaps in Reductive Metabolic Pathways of Anticoagulants

Despite advances in characterizing warfarin reductases, significant knowledge gaps persist regarding the reductive metabolism of anticoagulants:

  • In Vitro-In Vivo Translation: Current kinetic data derive primarily from subcellular fractions and purified enzyme systems. The extrapolation of these parameters to intact hepatocytes and ultimately to whole-organism metabolism remains uncertain, particularly regarding intercompartmental transport and cellular cofactor availability. Physiological concentrations of NADPH, the essential cofactor for reductases, fluctuate under various pathological states, potentially altering reduction rates in vivo [3] [5].

  • Extrahepatic Metabolism: The quantitative contribution of extrahepatic reductases (renal, intestinal, neural) to overall warfarin alcohol formation remains unestablished. Reductases in these tissues may generate pharmacologically active metabolites that access distinct compartments, potentially explaining unusual drug effects. Renal impairment disproportionately reduces carbonyl reductase type 1 expression, suggesting organ-specific regulation with therapeutic implications [3] [10].

  • Structural Basis for Stereoselectivity: The molecular determinants governing enzyme-specific stereochemical preferences remain poorly characterized. While crystallographic studies exist for some reductases with model substrates, warfarin-enzyme complexes have not been structurally resolved. Understanding active site architecture and binding interactions could facilitate prediction of individual metabolic phenotypes based on genetic variation [5] [10].

  • Drug-Drug Interactions: Systematic evaluation of pharmaceutical agents on specific reductase isoforms is lacking. Many known inhibitors (flufenamic acid, medroxyprogesterone acetate) exhibit broad specificity, complicating clinical predictions. The potential for warfarin enantiomers to mutually inhibit each other's reduction, suggested by in vitro models using racemic warfarin, requires validation with therapeutic concentrations of individual enantiomers [3] [5].

  • Alternative Anticoagulant Metabolism: Direct oral anticoagulants (DOACs) increasingly supplant warfarin therapy, yet their reductive metabolism remains almost entirely unexplored. Apixaban, rivaroxaban, and edoxaban contain carbonyl groups theoretically susceptible to reduction. Whether these potential metabolites retain pharmacological activity or influence overall anticoagulant profiles constitutes a significant research void [8].

Resolution of these knowledge gaps requires methodological advances, particularly chiral analytical techniques capable of resolving all four warfarin alcohol diastereomers in complex biological matrices. Contemporary studies employing racemic warfarin or inadequate metabolite resolution yield ambiguous kinetic parameters that obscure the true stereochemical interdependence of these metabolic pathways. Future research must prioritize physiologically relevant models incorporating genetic diversity, pathological states, and environmental modifiers to fully elucidate the clinical impact of reductive metabolism on anticoagulant therapy [3] [5] [10].

Properties

CAS Number

76496-89-4

Product Name

R,S-Warfarin alcohol

IUPAC Name

4-hydroxy-3-[(1R,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m0/s1

InChI Key

ZUJMMGHIYSAEOU-SWLSCSKDSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Isomeric SMILES

C[C@@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.